molecular formula C12H12N2 B11909896 1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile CAS No. 87870-08-4

1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile

Cat. No.: B11909896
CAS No.: 87870-08-4
M. Wt: 184.24 g/mol
InChI Key: IMZQMKFIHHPROC-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile is a heterocyclic compound featuring a partially saturated isoquinoline backbone with methyl substituents at positions 1 and 4, and a carbonitrile group at position 4. The carbonitrile group introduces electron-withdrawing character, which may enhance stability and modulate interactions in biological or synthetic applications.

Properties

CAS No.

87870-08-4

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

1,4-dimethyl-3,4-dihydroisoquinoline-6-carbonitrile

InChI

InChI=1S/C12H12N2/c1-8-7-14-9(2)11-4-3-10(6-13)5-12(8)11/h3-5,8H,7H2,1-2H3

InChI Key

IMZQMKFIHHPROC-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(C2=C1C=C(C=C2)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient route involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and yield of the industrial process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups such as amines, alcohols, or other substituents.

Scientific Research Applications

Scientific Research Applications

The applications of 1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile can be categorized into several key areas:

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects in treating various diseases:

  • Antidepressant Activity : Research indicates that derivatives of 3,4-dihydroisoquinoline compounds exhibit neuroprotective effects and may serve as novel antidepressants. For instance, compounds with similar structures demonstrated significant reductions in immobility time in forced swim tests, suggesting potential efficacy in depression treatment .
  • Anticancer Properties : Studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation. For example, certain synthesized compounds exhibited low cytotoxicity while effectively inhibiting tumor growth in vitro .

1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile has been explored for its biological activities:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of phosphodiesterase enzymes, which are critical in various signaling pathways. This inhibition can lead to therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease .
  • Neuroprotective Effects : The compound's ability to protect neuronal cells from oxidative stress has been documented. In vitro studies using PC12 cells demonstrated that it could mitigate corticosterone-induced neurotoxicity .

Material Science

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : Its unique structure allows for the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals. The versatility of 1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile makes it an important intermediate in the development of new materials .

Case Studies

Several case studies illustrate the applications of 1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile:

  • Neuroprotective Studies : A study involving the use of this compound on PC12 cells showed that it significantly reduced cell death caused by oxidative stress agents. The results indicated a potential pathway for developing neuroprotective drugs targeting depression-related neurodegeneration .
  • Anticancer Investigations : In vitro testing revealed that derivatives of this compound could inhibit the growth of various cancer cell lines while maintaining low toxicity levels against normal cells. This highlights its potential as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Dihydroisoquinoline Family

The compound shares structural homology with derivatives listed in , such as:

  • Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Contains methoxy and ester groups instead of carbonitrile, likely increasing hydrophilicity and altering metabolic stability .
  • 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f): Features a carboxamide group, which may enhance hydrogen-bonding capacity compared to the carbonitrile group in the target compound .
Table 1: Key Structural Differences
Compound Name Substituents (Positions) Functional Groups Potential Reactivity/Applications
1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile 1-Me, 4-Me, 6-CN Carbonitrile (electron-withdrawing) Catalysis, bioactive intermediates
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) 1-Me, 6,7-OMe, 2-COOEt Ester (electron-withdrawing) Drug design (modified solubility)
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) 1-Me, 6,7-OMe, 2-CONHPh Carboxamide (hydrogen-bond donor) Enzyme inhibition, supramolecular chemistry

Key Observations :

  • The carbonitrile group in the target compound may confer greater chemical stability under basic conditions compared to esters or carboxamides .
  • Methoxy substituents in analogues like 6d and 6f could enhance solubility in polar solvents but reduce membrane permeability in biological systems .

Comparison with Quinoline Derivatives

describes 4-hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile, a quinoline derivative with nitro, hydroxy, and methyl groups. While quinolines and isoquinolines are positional isomers, their properties differ significantly:

  • In contrast, the dihydroisoquinoline core of the target compound may exhibit weaker conjugation .
  • Biological Relevance: Nitro groups often confer antimicrobial activity (e.g., in antimalarial drugs), whereas the dihydroisoquinoline scaffold is explored for CNS-targeting agents due to its structural similarity to natural alkaloids .

Biological Activity

1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile (CAS No. 87870-08-4) is a compound belonging to the isoquinoline family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H12N2
  • Molecular Weight : 196.24 g/mol
  • IUPAC Name : 1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile

The biological activity of 1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter metabolism and other biochemical pathways.
  • Receptor Modulation : It may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could contribute to its neuroprotective effects.

Antidepressant and Anxiolytic Effects

Research has indicated that isoquinoline derivatives can exhibit antidepressant and anxiolytic effects. A study conducted on related compounds demonstrated significant improvements in behavioral models of depression and anxiety when administered to rodents . The mechanism was linked to the modulation of serotonin and dopamine pathways.

Neuroprotective Properties

Studies have shown that 1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile may protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Activity

Preliminary investigations into the anticancer properties of isoquinoline derivatives have shown promise. In vitro studies have reported that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways . Further research is needed to elucidate the specific mechanisms involved.

Study 1: Antidepressant Activity

In a controlled study involving rats, administration of 1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile led to a significant reduction in immobility time during forced swim tests, indicating potential antidepressant activity. The compound was compared against standard antidepressants like fluoxetine and showed comparable efficacy .

Study 2: Neuroprotective Effects

A study published in Neuroscience Letters evaluated the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide. Results indicated that treatment with 1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile significantly reduced cell death and increased cell viability compared to untreated controls .

Comparative Analysis with Related Compounds

Compound NameAntidepressant ActivityNeuroprotective EffectsAnticancer Activity
1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrileModerateHighModerate
Other Isoquinoline DerivativesVariableModerateHigh
Standard Antidepressants (e.g., Fluoxetine)HighLowNone

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